
Gold hydroxideoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold hydroxideoxide is a compound that combines the properties of both hydroxides and oxides of gold It is an inorganic compound with the formula Au(OH)O
准备方法
Synthetic Routes and Reaction Conditions: Gold hydroxideoxide can be synthesized through various methods. One common approach involves the reaction of gold salts with alkaline solutions. For instance, gold chloride (AuCl3) can react with sodium hydroxide (NaOH) to form this compound under controlled conditions. The reaction typically occurs at room temperature and requires careful control of pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the use of gold-containing ores or recycled gold materials, which are dissolved in acidic solutions to form gold salts. These salts are then treated with alkaline solutions to precipitate this compound. The precipitate is filtered, washed, and dried to obtain the final product.
化学反应分析
Types of Reactions: Gold hydroxideoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form gold oxide (Au2O3) using oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: It can be reduced to metallic gold (Au) using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) in aqueous solutions.
Substitution: this compound can undergo substitution reactions with halides to form gold halides (e.g., AuCl3) in the presence of halogen acids.
Major Products Formed:
- Oxidation: Gold oxide (Au2O3)
- Reduction: Metallic gold (Au)
- Substitution: Gold halides (e.g., AuCl3)
科学研究应用
Gold hydroxideoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique properties make it an effective catalyst for reactions involving organic and inorganic compounds.
Biology: this compound is explored for its potential use in biological imaging and diagnostics. Its ability to interact with biological molecules makes it a valuable tool in studying cellular processes.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in cancer treatment. Its ability to selectively target cancer cells and induce apoptosis is of significant interest.
Industry: In industrial applications, this compound is used in the production of advanced materials, including nanomaterials and coatings. Its catalytic properties are also utilized in various industrial processes.
作用机制
The mechanism by which gold hydroxideoxide exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, this compound acts as an electron donor or acceptor, facilitating the transfer of electrons and promoting the desired chemical transformations. In biological systems, it can interact with cellular components, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and conditions.
相似化合物的比较
Gold hydroxideoxide can be compared with other similar compounds, such as gold hydroxide (Au(OH)3) and gold oxide (Au2O3). While all these compounds contain gold and oxygen, they differ in their chemical properties and reactivity:
Gold Hydroxide (Au(OH)3): This compound is more stable and less reactive compared to this compound. It is primarily used in the preparation of gold nanoparticles and as a precursor for other gold compounds.
Gold Oxide (Au2O3): Gold oxide is more reactive and can undergo various chemical transformations. It is used in catalysis and materials science for its unique properties.
This compound stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.
属性
CAS 编号 |
30779-22-7 |
|---|---|
分子式 |
AuHO2 |
分子量 |
229.973 g/mol |
IUPAC 名称 |
gold(3+);oxygen(2-);hydroxide |
InChI |
InChI=1S/Au.H2O.O/h;1H2;/q+3;;-2/p-1 |
InChI 键 |
WERKFXMKNRHTGM-UHFFFAOYSA-M |
规范 SMILES |
[OH-].[O-2].[Au+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



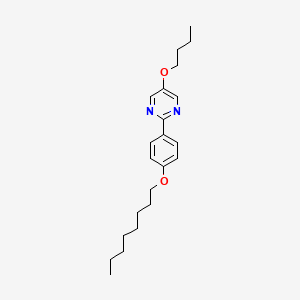
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)


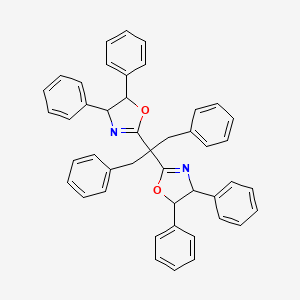
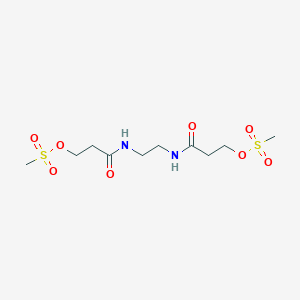
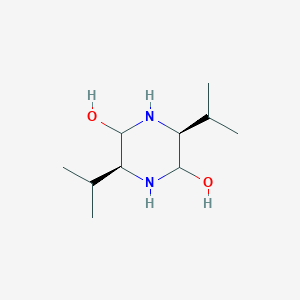
![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)

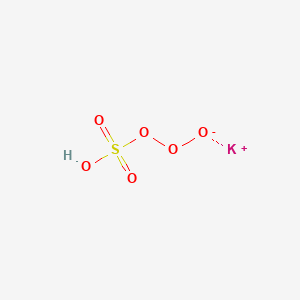
![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)
